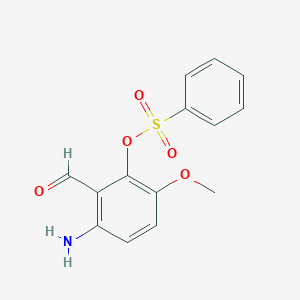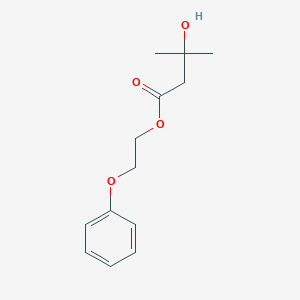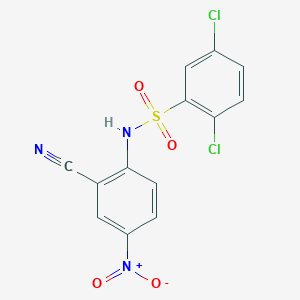
3-Amino-2-formyl-6-methoxyphenyl benzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2-formyl-6-methoxyphenyl benzenesulfonate is an organic compound with a complex structure that includes an amino group, a formyl group, a methoxy group, and a benzenesulfonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-formyl-6-methoxyphenyl benzenesulfonate typically involves multiple steps. One common method starts with the nitration of a suitable benzene derivative, followed by reduction to introduce the amino group. The formyl group can be introduced via formylation reactions, and the methoxy group can be added through methylation reactions. The final step involves sulfonation to attach the benzenesulfonate group .
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-2-formyl-6-methoxyphenyl benzenesulfonate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group (if present in intermediates) can be reduced to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction of a nitro group yields an amino group.
Aplicaciones Científicas De Investigación
3-Amino-2-formyl-6-methoxyphenyl benzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Amino-2-formyl-6-methoxyphenyl benzenesulfonate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the formyl and methoxy groups can participate in various chemical reactions. The benzenesulfonate group enhances the compound’s solubility and reactivity in aqueous environments .
Comparación Con Compuestos Similares
Similar Compounds
2-Formyl-6-methoxyphenyl benzenesulfonate: Similar structure but lacks the amino group.
3-Amino-2-methoxyphenyl benzenesulfonate: Similar structure but lacks the formyl group.
3-Amino-2-formylphenyl benzenesulfonate: Similar structure but lacks the methoxy group.
Uniqueness
3-Amino-2-formyl-6-methoxyphenyl benzenesulfonate is unique due to the presence of all four functional groups, which confer distinct chemical properties and reactivity. This combination of groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
60582-43-6 |
|---|---|
Fórmula molecular |
C14H13NO5S |
Peso molecular |
307.32 g/mol |
Nombre IUPAC |
(3-amino-2-formyl-6-methoxyphenyl) benzenesulfonate |
InChI |
InChI=1S/C14H13NO5S/c1-19-13-8-7-12(15)11(9-16)14(13)20-21(17,18)10-5-3-2-4-6-10/h2-9H,15H2,1H3 |
Clave InChI |
YSXGNKYCUXNLSC-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)N)C=O)OS(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[2-(2,4-Dichlorophenyl)-2-phenylethyl]-1H-imidazole](/img/structure/B14608686.png)

![N-[(4-Fluorophenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride](/img/structure/B14608700.png)

![5,6-Bis[4-(methylsulfanyl)phenyl]-1,2,4-triazine-3(2H)-thione](/img/structure/B14608708.png)



![1,2-Dimethylbicyclo[2.2.2]octane](/img/structure/B14608725.png)
![2-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14608732.png)
